molecular formula C13H22O B14339196 3-(Allyloxy)-3,7-dimethylocta-1,6-diene

3-(Allyloxy)-3,7-dimethylocta-1,6-diene

Cat. No.: B14339196
M. Wt: 194.31 g/mol
InChI Key: RQVQDLGBNOQHIJ-UHFFFAOYSA-N
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Description

3-(Allyloxy)-3,7-dimethylocta-1,6-diene is an organic compound characterized by its unique structure, which includes an allyloxy group and a dimethylocta-diene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene typically involves the reaction of allyl alcohol with a suitable diene precursor under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the allyl alcohol, followed by the addition of the diene precursor to form the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction and improve efficiency . The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Allyloxy)-3,7-dimethylocta-1,6-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes or alcohols .

Scientific Research Applications

3-(Allyloxy)-3,7-dimethylocta-1,6-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allyloxy)-3,7-dimethylocta-1,6-diene involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes, such as enzyme activity or gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Allyloxy)-3,7-dimethylocta-1,6-diene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its combination of an allyloxy group and a dimethylocta-diene backbone provides versatility in both synthetic and industrial applications .

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

3,7-dimethyl-3-prop-2-enoxyocta-1,6-diene

InChI

InChI=1S/C13H22O/c1-6-11-14-13(5,7-2)10-8-9-12(3)4/h6-7,9H,1-2,8,10-11H2,3-5H3

InChI Key

RQVQDLGBNOQHIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)OCC=C)C

Origin of Product

United States

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